molecular formula C11H14N2 B8629621 3-(Benzylamino)butyronitrile

3-(Benzylamino)butyronitrile

Cat. No.: B8629621
M. Wt: 174.24 g/mol
InChI Key: MDTVXRYDNXZXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylamino)butyronitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzylamino group attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Benzylamino)butyronitrile can be synthesized through several methods. One common approach involves the reaction of benzylamine with butanenitrile under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)butyronitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino butanoic acid, while reduction can produce benzylamino butylamine.

Scientific Research Applications

3-(Benzylamino)butyronitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)butyronitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The nitrile group can also participate in nucleophilic addition reactions, further contributing to the compound’s activity.

Comparison with Similar Compounds

    Butanenitrile: A simpler nitrile compound with a similar backbone but lacking the benzylamino group.

    Benzylamine: Contains the benzylamino group but lacks the nitrile functionality.

    Benzylcyanide: Similar structure but with a different substitution pattern.

Uniqueness: 3-(Benzylamino)butyronitrile is unique due to the presence of both the benzylamino and nitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(benzylamino)butanenitrile

InChI

InChI=1S/C11H14N2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,13H,7,9H2,1H3

InChI Key

MDTVXRYDNXZXNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)NCC1=CC=CC=C1

Origin of Product

United States

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